Calcium borate

概述

描述

Calcium borate is a family of borate minerals and inorganic compounds that are salts of boric acid. These compounds are also often referred to as boron calcium oxides. The most common members of the this compound family include colemanite, nobleite, and priceite . These compounds are typically crystalline solids, with some exceptions that are found in a powdered form. This compound is generally white or colorless but can sometimes be found in other colors due to impurities .

准备方法

Calcium borate can be prepared by reacting calcium metal with boric acid, resulting in the precipitation of this compound . Another method involves the hydrothermal synthesis of calcium hexaborate pentahydrate from local borate minerals . Additionally, this compound nanoparticles can be synthesized at ambient temperature using a hydrogel-assisted low-temperature method . This involves the diffusion of calcium and borate ions in gelatin hydrogel, which acts as a nucleation site for the precipitation of this compound .

化学反应分析

Calcium borate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.

Substitution: It can react with other compounds to form different borates or calcium compounds.

Common Reagents and Conditions: Reactions typically involve strong acids or bases, and high temperatures may be required for certain transformations.

Major Products: The reactions can yield various borate compounds, depending on the reagents and conditions used.

科学研究应用

Antibacterial Applications

Calcium borate exhibits notable antibacterial properties that are particularly beneficial in medical and dental applications. Research has demonstrated that this compound coatings on titanium implants can significantly reduce bacterial colonization and biofilm formation. For instance, a study indicated that higher concentrations of this compound effectively eradicated bacterial colonization on implant surfaces, suggesting its potential use in orthopedic surgeries to enhance implant longevity and reduce infection rates .

Case Study: Biofilm Resistance

- Objective : To investigate the antibacterial efficacy of this compound coatings on titanium screws.

- Findings : At a concentration of 0.50 mg/mL, while biofilm formation occurred, bacterial colonization was absent, indicating effective antibacterial properties without complete biofilm prevention .

Material Science Applications

This compound is utilized in the production of advanced materials due to its unique thermal and chemical properties. It serves as a critical component in the manufacture of fiberglass, ceramics, and flame retardants.

Industrial Applications

- Fiberglass Production : Calcium borates are used as a source of boron in fiberglass manufacturing, especially when sodium addition must be minimized. This is crucial for textile fiberglass applications where purity is paramount .

- Flame Retardants : The compound is incorporated into plastics, rubber polymers, and coatings to enhance fire resistance. Its low toxicity and high thermal stability make it an attractive alternative to traditional flame retardants .

Table 1: Industrial Applications of this compound

| Application | Description |

|---|---|

| Fiberglass | Source of boron; minimizes sodium content |

| Flame Retardants | Enhances fire resistance in various materials |

| Ceramics | Improves glaze properties and thermal stability |

| Wood Preservation | Acts as an antimicrobial agent |

Agricultural Applications

In agriculture, this compound plays a crucial role as a micronutrient fertilizer. It addresses boron deficiency in crops, which is vital for plant growth and development.

Benefits in Agriculture

- Micronutrient Supplement : this compound improves crop yields by supplying essential boron needed for plant health .

- Sustainable Practices : Its use aligns with eco-friendly agricultural practices by providing a non-toxic source of nutrients.

Optical Materials

Recent studies have explored the potential of this compound in optical applications due to its unique structural properties. Borates are being investigated for their capabilities as nonlinear optical materials, which can be utilized in laser technology and other photonic devices.

Research Insights

- Calcium borates are recognized for their ability to form noncentrosymmetric structures that are essential for nonlinear optical applications .

- They have been identified as promising candidates for ultraviolet (UV) and deep-UV laser materials due to their excellent transparency and chemical stability .

Synthesis and Characterization

The synthesis of this compound compounds can be achieved through several methods, including co-precipitation followed by thermal treatment. Recent research has focused on optimizing these processes to produce nanoparticles with specific properties suitable for various applications.

Nanoparticle Synthesis

作用机制

The mechanism by which calcium borate exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes . In bioactive glasses, this compound promotes bone tissue regeneration by releasing calcium and borate ions, which stimulate osteoblast activity and enhance bone formation .

相似化合物的比较

Calcium borate can be compared with other borate compounds such as:

Sodium borate (Borax): Sodium borate is more soluble in water and is commonly used in detergents and cleaning agents.

Zinc borate: Zinc borate is used as a flame retardant and has unique properties such as high UV transmission and good rare-earth solubility.

Magnesium borate: Magnesium borate is used in ceramics and glass production and has different thermal and mechanical properties compared to this compound.

This compound is unique due to its combination of properties, including its hardness, stability, and antimicrobial effects, making it suitable for a wide range of applications .

生物活性

Calcium borate, a compound formed from calcium and boron, has garnered attention for its potential biological activity, particularly in the fields of bone health, antibacterial properties, and wound healing. This article compiles various studies and findings to provide a comprehensive overview of the biological effects associated with this compound.

Chemical Structure and Properties

This compound can exist in various forms, including colemanite and ulexite. Its unique chemical structure allows it to interact with biological systems effectively. The solubility and ion release behavior of this compound are crucial for its biological activity, particularly in bioactive glass formulations used in medical applications.

Biological Activity Overview

- Bone Health : this compound has been studied for its role in promoting bone health. Research indicates that it may enhance bone mineralization and support the healing process in osteoporotic conditions. A notable study highlighted that calcium fructoborate, a derivative of this compound, significantly modulated inflammatory markers associated with bone health, such as C-reactive protein (CRP) and calcitriol levels .

- Antibacterial Properties : Recent investigations have demonstrated that this compound exhibits antibacterial activity. A study revealed that coatings made with this compound on implant surfaces significantly reduced bacterial colonization and biofilm formation. At optimal concentrations, this compound completely inhibited bacterial growth, suggesting its potential as an antimicrobial agent in medical devices .

- Wound Healing : this compound has shown promise in wound healing applications. Borate bioactive glasses containing calcium have been developed that exhibit favorable hemostatic and angiogenic activities. These materials facilitate rapid ion release, which is beneficial for tissue regeneration and repair .

Case Study 1: Calcium Fructoborate Supplementation

A double-blind placebo-controlled study investigated the effects of calcium fructoborate on inflammatory markers in healthy volunteers. Over a 14-day period, participants taking 216 mg daily showed a 37% reduction in CRP levels and a 19% increase in calcitriol levels compared to baseline measurements . This suggests that calcium fructoborate may play a role in modulating inflammation and supporting bone health.

Case Study 2: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of this compound coatings on implants, varying concentrations were tested to determine their impact on bacterial colonization. It was found that at concentrations as low as 0.75 mg/mL, no bacterial residues were observed on the implants, indicating strong antibacterial properties . This highlights the potential application of this compound in preventing infections associated with surgical implants.

Research Findings

属性

IUPAC Name |

tricalcium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLHFYFMCKBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

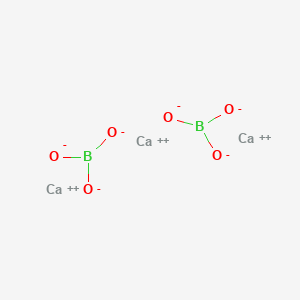

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ca3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70930103 | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。